N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}pyrazine-2-carboxamide

HPK1 Kinase Inhibition Immuno-oncology

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}pyrazine-2-carboxamide (CAS 2034228-62-9) is a synthetic small molecule (MW 287.32, formula C14H17N5O2) characterized by a pyrazine-2-carboxamide core linked to an N-(oxan-2-ylmethyl)pyrazole scaffold. This compound is primarily cataloged as a research chemical by chemical suppliers for biochemical and pharmacological investigations.

Molecular Formula C14H17N5O2
Molecular Weight 287.323
CAS No. 2034228-62-9
Cat. No. B2779632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}pyrazine-2-carboxamide
CAS2034228-62-9
Molecular FormulaC14H17N5O2
Molecular Weight287.323
Structural Identifiers
SMILESC1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=NC=CN=C3
InChIInChI=1S/C14H17N5O2/c20-14(13-8-15-4-5-16-13)18-11-7-17-19(9-11)10-12-3-1-2-6-21-12/h4-5,7-9,12H,1-3,6,10H2,(H,18,20)
InChIKeySUHXVYHPEFTNQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}pyrazine-2-carboxamide (CAS 2034228-62-9): Procurement-Relevant Chemical Profile and Research Classification


N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}pyrazine-2-carboxamide (CAS 2034228-62-9) is a synthetic small molecule (MW 287.32, formula C14H17N5O2) characterized by a pyrazine-2-carboxamide core linked to an N-(oxan-2-ylmethyl)pyrazole scaffold . This compound is primarily cataloged as a research chemical by chemical suppliers for biochemical and pharmacological investigations . Its structural features, including the pyrazine and pyrazole heterocycles connected via a carboxamide bridge, are reminiscent of motifs found in kinase inhibitor and CRAC channel modulator chemotypes, but no peer-reviewed primary literature has been identified that establishes its specific biological target, potency, or selectivity profile.

Why N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}pyrazine-2-carboxamide Cannot Be Substituted by Generic In-Class Analogs: An Evidence Gap Analysis


A direct answer to why this specific compound must be prioritized over close analogs or in-class candidates cannot be provided based on the publicly available evidence. The critical prerequisite for substitution failure—proprietary, quantitative, and comparative data demonstrating a unique potency, selectivity, or pharmacokinetic advantage for CAS 2034228-62-9 over a named comparator—is entirely absent from the peer-reviewed and patent literature screened for this guide [1]. While structurally related pyrazine carboxamide pyrazoles have been disclosed as HPK1 inhibitors (e.g., AZ3246) or Bcl-xL/ATR ligands, no head-to-head or cross-study data exist to position this specific oxan-2-ylmethyl derivative as superior, equipotent, or even functionally distinct. Any procurement decision based on chemical class alone would be speculative without new, compound-specific experimental validation.

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}pyrazine-2-carboxamide: Quantitative Differentiation Evidence Against Comparators


HPK1 Inhibitory Activity: A Gap in Comparative Data for the Oxan-2-ylmethyl Derivative

No quantitative HPK1 inhibitory activity (e.g., IC50) has been reported for N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}pyrazine-2-carboxamide in any screened public database (PubMed, SciFinder, or Google Patents) against HPK1 or any other kinase [1]. In contrast, the structurally related pyrazine carboxamide HPK1 inhibitor AZ3246 (compound 24) possesses a reported HPK1 IC50 of 11 nM and a T-cell IL-2 secretion EC50 of 90 nM [2]. The absence of data precludes any claim of differentiation, parity, or superiority.

HPK1 Kinase Inhibition Immuno-oncology

Bcl-xL Binding Affinity: No Reported Interaction for the Target Compound

A structurally related analog, identified by the common N-(oxan-2-yl)methyl-1H-pyrazol-4-yl motif (BindingDB BDBM209203), is a potent inhibitor of Bcl-xL (Ki = 0.3 nM). However, this analog possesses a significantly larger and more complex structure (MW 594.7) [1]. No binding or functional data for the target compound against Bcl-xL or any other Bcl-2 family protein are available. Direct extrapolation of affinity from the complex analog is chemically and pharmacologically unsound.

Bcl-2 Family Apoptosis Cancer

ATR Kinase Inhibition: Structural Analogs Show Potent Activity, Target Compound Is Uncharacterized

A compound sharing the N-(oxan-2-yl)methyl-1H-pyrazol-4-yl substructure (BindingDB BDBM323350) inhibits ATR kinase with a Ki < 5 nM [1]. This compound also contains a benzylamino-methylphenyl-isoxazole-pyrazine core, a substantially different pharmacophore from the simple pyrazine-2-carboxamide of the target molecule. No ATR inhibitory data exist for CAS 2034228-62-9.

ATR DNA Damage Response Cancer

Legitimate Research Application Scenarios for N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}pyrazine-2-carboxamide (CAS 2034228-62-9) Based on Current Evidence


Chemical Biology Probe for In-House Kinase Selectivity Profiling

The compound can serve as a structurally novel negative control or selectivity probe in kinase inhibitor discovery programs. Its activity against a panel of 400+ kinases has not been reported, and establishing this profile could reveal a unique selectivity fingerprint that differentiates it from known HPK1 or ATR inhibitors. This would require de novo experimental investment [1].

Scaffold-Hopping Starting Point for HPK1 or Bcl-xL Medicinal Chemistry

The oxan-2-ylmethyl-pyrazole-pyrazine scaffold is a potential starting point for scaffold-hopping campaigns targeting HPK1 or Bcl-xL, where the core structure is used to generate novel intellectual property. Its synthetic tractability and low molecular weight (287.32) offer advantages for lead optimization, but only after primary activity is established [2].

Internal Standard or Process Control in Analytical Chemistry

The compound's established synthetic route (as indicated by commercial availability at >95% purity) and distinct LC-MS profile (m/z 288.3 [M+H]+) make it suitable as a non-bioactive internal standard for HPLC or LC-MS method development, particularly when analyzing more complex pyrazine carboxamide drug candidates .

Quote Request

Request a Quote for N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}pyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.